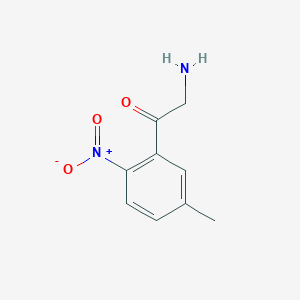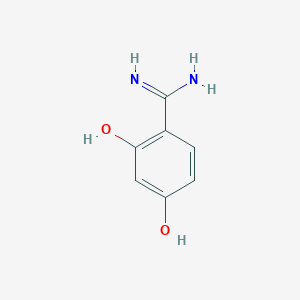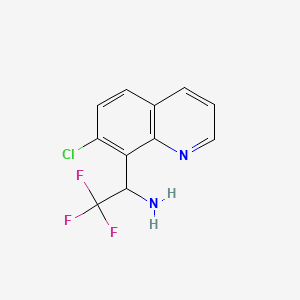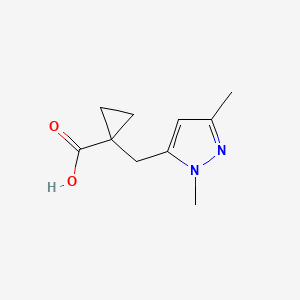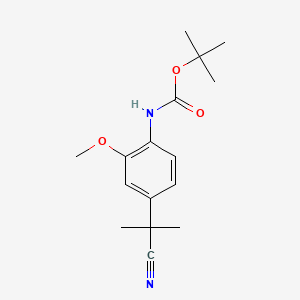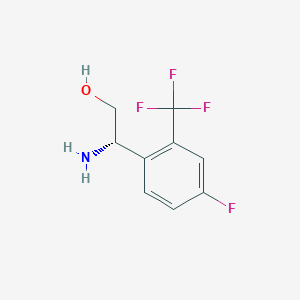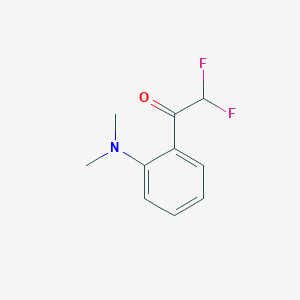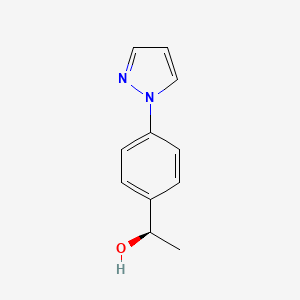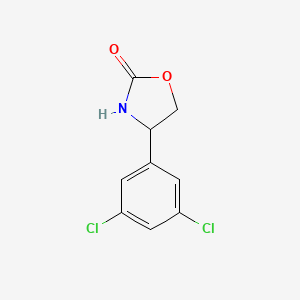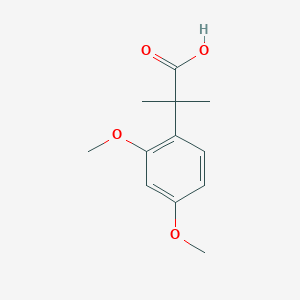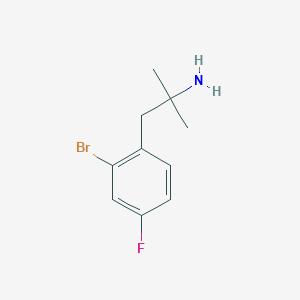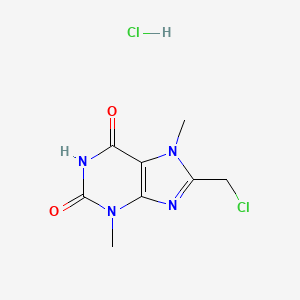
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is a chemical compound belonging to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride typically involves the chloromethylation of the corresponding purine derivative. One common method involves the reaction of the purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydro derivatives.
Applications De Recherche Scientifique
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride involves its interaction with molecular targets such as enzymes involved in purine metabolism. The chloromethyl group can form covalent bonds with nucleophilic sites on these enzymes, thereby inhibiting their activity and modulating the associated metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-chlorotheophylline: A stimulant drug with physiological effects similar to caffeine.
Chloromethyl methyl ether: Used as an alkylating agent and industrial solvent.
Chloromethyl ethylene carbonate: Used in the synthesis of polymers and as a reagent in organic synthesis.
Uniqueness
8-(chloromethyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dionehydrochloride is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical reactivity and biological activity compared to other chloromethylated compounds .
Propriétés
Formule moléculaire |
C8H10Cl2N4O2 |
|---|---|
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
8-(chloromethyl)-3,7-dimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C8H9ClN4O2.ClH/c1-12-4(3-9)10-6-5(12)7(14)11-8(15)13(6)2;/h3H2,1-2H3,(H,11,14,15);1H |
Clé InChI |
XCXUUGDKQLFMIA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C1C(=O)NC(=O)N2C)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


